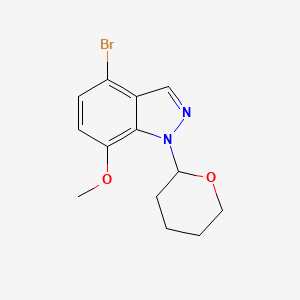
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 4-position and a methoxy group at the 7-position, along with a tetrahydropyran-2-yl substituent at the 1-position, makes this compound unique and potentially useful in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indazole and 7-methoxy-1H-indazole.
Bromination: The bromination of 7-methoxy-1H-indazole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formation of Tetrahydropyran-2-yl Group: The introduction of the tetrahydropyran-2-yl group at the 1-position can be accomplished through a nucleophilic substitution reaction. This involves reacting the brominated indazole with tetrahydropyran-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The indazole ring can engage in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or halides are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory disorders.
Biological Studies: The compound can serve as a probe to study biological pathways and molecular interactions involving indazole derivatives.
Material Science: It may be utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound can be employed in chemical biology to investigate the function and mechanism of biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The tetrahydropyran-2-yl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Lacks the methoxy and tetrahydropyran-2-yl groups, making it less complex.
7-Methoxy-1H-indazole: Does not have the bromine and tetrahydropyran-2-yl substituents.
4-Bromo-7-methoxy-1H-indazole: Similar but lacks the tetrahydropyran-2-yl group.
Uniqueness
4-Bromo-7-methoxy-1-tetrahydropyran-2-yl-indazole is unique due to the combination of the bromine, methoxy, and tetrahydropyran-2-yl groups. This combination can confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
4-bromo-7-methoxy-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C13H15BrN2O2/c1-17-11-6-5-10(14)9-8-15-16(13(9)11)12-4-2-3-7-18-12/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
ANIKLWBVPAOVGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=NN2C3CCCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















